Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine
Description
Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine is a tertiary amine derivative featuring a central methyl group bound to two [2-(propan-2-yl)-1,3-thiazol-4-yl]methyl substituents. The compound’s structure includes thiazole rings substituted with isopropyl groups at position 2, which confer steric bulk and influence electronic properties. Thiazoles are heterocyclic aromatic systems known for their stability and bioactivity, making this compound of interest in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S2/c1-10(2)14-16-12(8-19-14)6-18(5)7-13-9-20-15(17-13)11(3)4/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKOLHNTUVYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)CC2=CSC(=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine typically involves the reaction of thiazole derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
Heterocycle Core
- Target Compound : Contains two 1,3-thiazole rings (sulfur and nitrogen atoms at positions 1 and 3).
- Triazole Derivatives (e.g., ): Feature 1,2,3-triazole rings (three nitrogen atoms), synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). These are structurally distinct due to nitrogen placement, altering hydrogen-bonding capacity and electronic properties .
Substituents
- Target Compound : 2-(propan-2-yl) groups on thiazole rings enhance lipophilicity and steric hindrance.
- Compounds (e.g., 4g, 4h, 4i): Varied substituents include 4-chlorophenyl, 4-methoxyphenyl, and 2-fluorophenyl on triazole rings, modulating electronic effects and bioactivity .
- Tris-Triazolylmethylamine Derivatives (): Substituents like 3-hydroxypropyl, 2-thienylethyl, or tert-butyl groups alter solubility and steric profiles .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations:
- Melting Points : Triazole derivatives (e.g., 4g, 4i) exhibit lower melting points (122–142°C) compared to thiazole-based compounds, likely due to reduced crystallinity from bulky substituents .
- Molecular Weight: The target compound’s lower molecular weight (~312 vs. 556–590 g/mol in triazole analogs) suggests improved solubility in non-polar solvents.
Stability and Reactivity
- Thiazole vs.
- Substituent Effects : Isopropyl groups (target) vs. tert-butyl () influence steric hindrance and electron density, affecting reactivity in further derivatization .
Biological Activity
Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H28N4O4S
- Molecular Weight : 384.494 g/mol
- CAS Number : 1004316-92-0
- IUPAC Name : (2S)-2-{[Methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic Acid
The compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate to strong activity against certain pathogenic bacteria.
Cytotoxicity and Anticancer Activity
Studies have also evaluated the cytotoxic effects of this compound on cancer cell lines. The following findings were observed:
The IC50 values indicate that the compound exhibits promising anticancer activity, particularly against HeLa cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with cellular targets, potentially disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of thiazole derivatives demonstrated that compounds similar to this compound showed a synergistic effect when combined with standard antibiotics against resistant strains of bacteria. This suggests potential for use in combination therapies to enhance antimicrobial effectiveness.
- Case Study on Cancer Treatment : In vitro studies using MCF7 cells revealed that treatment with this compound led to increased apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
